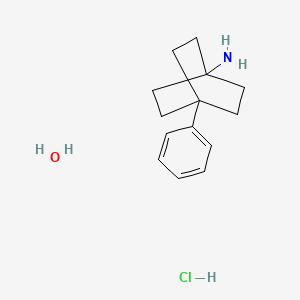

EXP-561 monohydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of EXP-561 monohydrate involves several steps:

Alkylation: Phenylacetone is alkylated with two molecular equivalents of acrylonitrile to give 4-acetyl-4-phenylheptanedinitrile.

Hydrolysis: The terminal nitrile groups are hydrolyzed to form 4-acetyl-4-phenylheptanedioic acid.

Cyclization and Decarboxylation: An intramolecular cyclization followed by decarboxylation yields 4-phenyl-4-acetylcyclohexanone.

Mixed-Aldol Reaction: This compound undergoes an intramolecular mixed-aldol reaction to form 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one.

Reduction: The compound is then reduced via the Wolff-Kishner reduction to produce 4-phenylbicyclo[2.2.2]octan-1-ol.

Ritter Reaction: The final step involves a Ritter reaction followed by hydrolysis of the acetamide group to complete the synthesis of EXP-561.

Industrial Production Methods

There is no information available on the industrial production methods for this compound, as it was never marketed and remains an investigational compound .

Analyse Des Réactions Chimiques

Types of Reactions

EXP-561 monohydrate undergoes several types of chemical reactions:

Oxidation: It can be oxidized to form various derivatives.

Reduction: The Wolff-Kishner reduction is used in its synthesis.

Substitution: The Ritter reaction is a key step in its synthesis.

Common Reagents and Conditions

Acrylonitrile: Used in the alkylation step.

Hydrolysis Agents: Used to hydrolyze nitrile groups.

Wolff-Kishner Reduction: Utilized for reducing the intermediate compound.

Ritter Reaction Reagents: Employed in the final step of the synthesis.

Major Products Formed

- 4-acetyl-4-phenylheptanedinitrile

- 4-acetyl-4-phenylheptanedioic acid

- 4-phenyl-4-acetylcyclohexanone

- 4-hydroxy-1-phenylbicyclo[2.2.2]octan-2-one

- 4-phenylbicyclo[2.2.2]octan-1-ol

- This compound

Applications De Recherche Scientifique

EXP-561 monohydrate has been studied primarily for its potential as an antidepressant. It acts as an inhibitor of the reuptake of serotonin, dopamine, and norepinephrine . In various experiments, it has shown similar activities to tricyclic antidepressants . it did not induce the adaptive changes typically seen with antidepressants that inhibit amine uptake .

Mécanisme D'action

EXP-561 monohydrate inhibits the reuptake of serotonin, dopamine, and norepinephrine, thereby increasing the levels of these neurotransmitters in the synaptic cleft . This action is similar to that of tricyclic antidepressants, although EXP-561 does not induce the same adaptive changes . It shows poor affinity to α1-adrenoceptors .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Tricyclic Antidepressants : Similar in their mechanism of inhibiting the reuptake of neurotransmitters .

- Selective Serotonin Reuptake Inhibitors (SSRIs) : Also inhibit the reuptake of serotonin but are more selective .

- Monoamine Oxidase Inhibitors (MAOIs) : Increase levels of neurotransmitters by inhibiting their breakdown .

Uniqueness

EXP-561 monohydrate is unique in that it inhibits the reuptake of multiple neurotransmitters (serotonin, dopamine, and norepinephrine) but does not induce the adaptive changes seen with other antidepressants . This differentiates it from tricyclic antidepressants and other similar compounds .

Propriétés

Numéro CAS |

16142-83-9 |

|---|---|

Formule moléculaire |

C14H22ClNO |

Poids moléculaire |

255.78 g/mol |

Nom IUPAC |

4-phenylbicyclo[2.2.2]octan-1-amine;hydrate;hydrochloride |

InChI |

InChI=1S/C14H19N.ClH.H2O/c15-14-9-6-13(7-10-14,8-11-14)12-4-2-1-3-5-12;;/h1-5H,6-11,15H2;1H;1H2 |

Clé InChI |

NLXFYKZUFJZKCP-UHFFFAOYSA-N |

SMILES canonique |

C1CC2(CCC1(CC2)C3=CC=CC=C3)N.O.Cl |

Numéros CAS associés |

10206-89-0 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-chloro-4-fluorophenyl)methyl]pyridin-2-amine](/img/structure/B14080247.png)

![N-[(2-chloro-6-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14080249.png)

![Methyl {2-[(4-ethoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate](/img/structure/B14080267.png)

![7-Methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14080276.png)

![(3aS,7aS)-1,3-Bis(4-bromobenzyl)-2-((Z)-but-2-en-1-yl)-2-chlorooctahydro-1H-benzo[d][1,3,2]diazasilole](/img/structure/B14080285.png)

![5-Bromo-6-{[(oxan-2-yl)oxy]methyl}-2H-1,3-benzodioxole](/img/structure/B14080311.png)